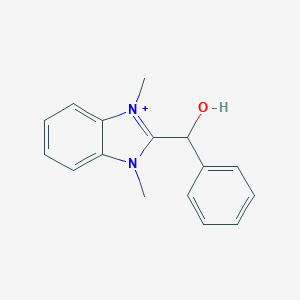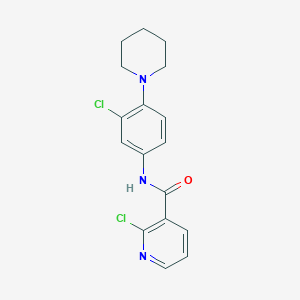
N-(3-methylbenzyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbenzyl)-2-phenylethanamine, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a popular research chemical that is used by scientists to study the effects of cathinones on the central nervous system.
Mechanism of Action
N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters that normally remove these neurotransmitters from the synapse, causing them to accumulate and produce a euphoric effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methylbenzyl)-2-phenylethanamine are similar to those of other cathinones. It produces a sense of euphoria, increased energy, and alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. Long-term use of N-(3-methylbenzyl)-2-phenylethanamine can lead to addiction, psychosis, and other negative side effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments are that it is legal in many countries, it is relatively cheap to produce, and it produces similar effects to other cathinones. The limitations are that it is a relatively new drug, and there is limited research on its long-term effects. Additionally, it is often sold as a street drug, which makes it difficult to obtain pure samples for research purposes.
Future Directions
There are many potential future directions for research on N-(3-methylbenzyl)-2-phenylethanamine. One area of interest is the development of new drugs that have similar effects to N-(3-methylbenzyl)-2-phenylethanamine but with fewer negative side effects. Another area of interest is the study of the long-term effects of N-(3-methylbenzyl)-2-phenylethanamine use on the brain and body. Additionally, researchers may investigate the potential therapeutic uses of N-(3-methylbenzyl)-2-phenylethanamine, such as for the treatment of depression or anxiety.
Conclusion
In conclusion, N-(3-methylbenzyl)-2-phenylethanamine is a synthetic cathinone that is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is synthesized by reacting 3-methylbenzaldehyde with nitroethane and reducing the resulting compound with sodium borohydride and iron. N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain, producing a sense of euphoria, increased energy, and alertness. While there are advantages to using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments, there are also limitations due to its relatively new status and limited research on its long-term effects. Future research may focus on developing new drugs with similar effects to N-(3-methylbenzyl)-2-phenylethanamine but with fewer negative side effects, as well as investigating the potential therapeutic uses of N-(3-methylbenzyl)-2-phenylethanamine.
Synthesis Methods
N-(3-methylbenzyl)-2-phenylethanamine is synthesized by reacting 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This compound is then reduced with sodium borohydride to form N-(3-methylbenzyl)-2-nitroethanamine. The nitro group is then reduced with iron and hydrochloric acid to form N-(3-methylbenzyl)-2-phenylethanamine.
Scientific Research Applications
N-(3-methylbenzyl)-2-phenylethanamine is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is often used as a substitute for other cathinones such as mephedrone and methylone, which are now illegal in many countries. N-(3-methylbenzyl)-2-phenylethanamine is also used to study the structure-activity relationship of cathinones and to develop new drugs with similar effects.
properties
Product Name |
N-(3-methylbenzyl)-2-phenylethanamine |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3 |
InChI Key |
PJDVOKWGNAAUEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)






![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

